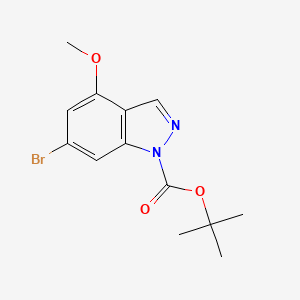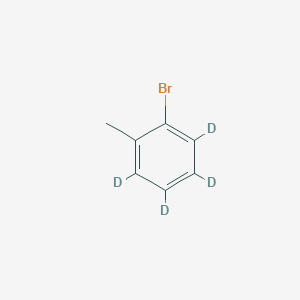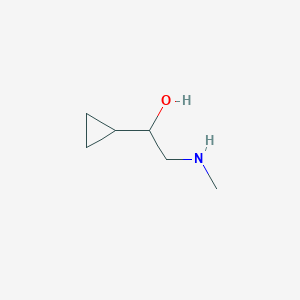
2-(3-méthoxybenzoyl)butanoate d’éthyle
Vue d'ensemble
Description
Ethyl 2-(3-methoxybenzoyl)butanoate is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(3-methoxybenzoyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-methoxybenzoyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche biomédicale : Diagnostic du COVID-19
Le 2-(3-méthoxybenzoyl)butanoate d’éthyle a fait l’objet d’études pour son utilisation potentielle dans le diagnostic de la COVID-19. Une étude a présenté une conception pour la détection de traces de butanoate d’éthyle dans l’haleine sèche, qui pourrait servir de plateforme pour diagnostiquer la COVID-19. La conception comportait des cristaux photoniques unidimensionnels et a montré une grande sensibilité aux variations de la concentration en butanoate d’éthyle, suggérant son utilité dans le diagnostic rapide et précis des maladies .
Industrie alimentaire : Amélioration de la saveur
Dans l’industrie alimentaire, le this compound est reconnu pour sa valeur en tant que produit chimique aromatique. Il est naturellement présent dans de nombreux aliments fermentés et est utilisé pour imiter les notes fruitées dans divers produits. Le composé a une saveur distinctive décrite comme étant semblable à l’ananas, à la passion et à la fraise, ce qui en fait un additif recherché pour améliorer ou maintenir le profil aromatique des aliments .
Chimie analytique : Développement de capteurs
Les propriétés du composé ont été utilisées dans le développement de capteurs à des fins analytiques. Plus précisément, une nouvelle conception de capteur basée sur des cristaux photoniques unidimensionnels a été proposée pour surveiller la concentration en butanoate d’éthyle. Ce capteur pourrait être particulièrement utile pour la surveillance environnementale et le contrôle de la qualité dans diverses industries .
Tests pharmaceutiques : Étalons de référence
Le this compound est utilisé dans les tests pharmaceutiques comme étalon de référence de haute qualité. Ses propriétés bien définies le rendent adapté pour garantir l’exactitude et la fiabilité des méthodes analytiques utilisées dans la recherche pharmaceutique et l’assurance qualité .
Propriétés
IUPAC Name |
ethyl 2-(3-methoxybenzoyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-12(14(16)18-5-2)13(15)10-7-6-8-11(9-10)17-3/h6-9,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHACBSHOBOWKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC(=CC=C1)OC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1526738.png)










![7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B1526757.png)


